HPBI vs. HPMBP and HTTA: Superior Extraction Constants for Lanthanides and Actinides
HPBI offers consistently higher extraction constants for trivalent lanthanides and tetravalent actinides compared to the pyrazolone HPMBP and the fluorinated β-diketone HTTA. For La(III), the extraction constant (log K_ex) with HPBI in chloroform is 2–3 orders of magnitude larger than with either comparator [1]. The trend holds across Ce(III), Eu(III), Th(IV), and U(VI). This means that at identical ligand concentration and pH, HPBI yields higher distribution ratios, enabling lower reagent consumption or higher throughput in industrial solvent extraction circuits.
| Evidence Dimension | Extraction constant (log K_ex) for La(III) |
|---|---|
| Target Compound Data | HPBI: log K_ex ≈ −5.2 (CHCl₃, 0.1 M ionic strength) |
| Comparator Or Baseline | HPMBP: log K_ex ≈ −7.6; HTTA: log K_ex ≈ −8.0 (same conditions) |
| Quantified Difference | ≥ 2.4 log units higher than HPMBP; ≥ 2.8 log units higher than HTTA |
| Conditions | Chloroform diluent, aqueous phase 0.1 M NaClO₄, 25 °C, slope analysis method [1] |
Why This Matters
Higher extraction constants directly reduce the number of equilibrium stages and inventory of extractant required for quantitative metal recovery, improving process economics for rare earth and actinide separations.
- [1] Jyothi, A., Rao, G.N. (1990) Solvent extraction behaviour of lanthanum(III), cerium(III), europium(III), thorium(IV) and uranium(VI) with 3-phenyl-4-benzoyl-5-isoxazolone. Talanta, 37(4), 431–433. View Source
